Y-23684

Description

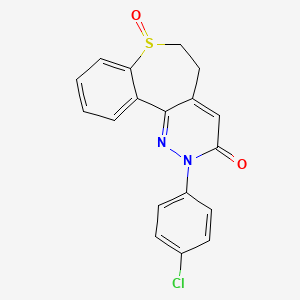

structure given in first source

Properties

CAS No. |

118288-67-8 |

|---|---|

Molecular Formula |

C18H13ClN2O2S |

Molecular Weight |

356.8 g/mol |

IUPAC Name |

2-(4-chlorophenyl)-7-oxo-5,6-dihydro-[1]benzothiepino[5,4-c]pyridazin-3-one |

InChI |

InChI=1S/C18H13ClN2O2S/c19-13-5-7-14(8-6-13)21-17(22)11-12-9-10-24(23)16-4-2-1-3-15(16)18(12)20-21/h1-8,11H,9-10H2 |

InChI Key |

WHMCSFWQVGJBGM-UHFFFAOYSA-N |

Canonical SMILES |

C1CS(=O)C2=CC=CC=C2C3=NN(C(=O)C=C31)C4=CC=C(C=C4)Cl |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

(1)Benzothiepino(5,4-c)pyridazin-3(2H)-one, 2-(4-chlorophenyl)-5,6-dihydro-, 7-oxide 2-(4-chlorophenyl)-5,6-dihydro-(1)-benzothiepino(5,4-c)pyridazin-3(2H)-one-7-oxide Y 23684 Y-23684 |

Origin of Product |

United States |

Foundational & Exploratory

In-Depth Technical Guide: Y-23684

CAS Number: 118288-67-8

For Researchers, Scientists, and Drug Development Professionals

Core Compound Summary

Y-23684 is a novel anxiolytic agent with a unique chemical structure, identified as a partial agonist at the benzodiazepine (B76468) receptor (BZR).[1] Its CAS number is 118288-67-8.[1] this compound has demonstrated a potent and selective anxiolytic profile in various preclinical models, with a reduced side-effect profile compared to full benzodiazepine agonists like diazepam. This suggests its potential as a therapeutic agent for anxiety disorders with an improved safety margin.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for this compound in comparison to the full benzodiazepine agonist, diazepam.

Table 1: Benzodiazepine Receptor Affinity

| Compound | Ki (nM) |

| This compound | 41 |

| Diazepam | 5.8 |

Ki (inhibition constant) is a measure of the drug's binding affinity to the benzodiazepine receptor. A lower Ki value indicates a higher affinity.

Table 2: In Vivo Efficacy in Animal Models

| Test | Species | This compound ED50 (mg/kg) | Diazepam ED50 (mg/kg) |

| Anticonvulsant (vs. Bicuculline) | Rat | 1.3 | - |

| Anticonvulsant (vs. Bicuculline) | Mouse | 1.2 | - |

| Anti-punishment (Geller-Seifter) | Rat | 2-4 times lower than Diazepam | - |

| Anti-punishment (Water-lick) | Rat | 2-4 times lower than Diazepam | - |

| Anti-anxiety (Social Interaction) | Rat | Ten-fold more potent than Diazepam | - |

| Anti-anxiety (Elevated Plus-Maze) | Rat | Ten-fold more potent than Diazepam | - |

| Anti-anxiety (Light/Dark Box) | Mouse | Two-fold less potent than Diazepam | - |

ED50 (Median Effective Dose) is the dose that produces a therapeutic effect in 50% of the population.

Signaling Pathway

As a partial agonist at the benzodiazepine binding site on the GABAA receptor, this compound modulates the receptor's function. The GABAA receptor is a ligand-gated ion channel that, upon binding of the neurotransmitter GABA, allows the influx of chloride ions (Cl-) into the neuron. This influx hyperpolarizes the neuron, making it less likely to fire an action potential, thus producing an inhibitory effect.

This compound, by binding to the benzodiazepine site, allosterically modulates the receptor, increasing the affinity of GABA for its binding site. This leads to a more frequent opening of the chloride channel in the presence of GABA, thereby enhancing the inhibitory effect of GABA. Unlike full agonists which elicit a maximal response, partial agonists like this compound produce a submaximal response, which is thought to contribute to its reduced side-effect profile.

Experimental Protocols

Detailed methodologies for the key experiments cited in the pharmacological profiling of this compound are provided below.

Benzodiazepine Receptor Binding Assay

Objective: To determine the in vitro affinity of this compound for the benzodiazepine receptor.

Methodology:

-

Membrane Preparation: Whole brains from male Wistar rats are homogenized in ice-cold 50 mM Tris-HCl buffer (pH 7.4). The homogenate is centrifuged, and the resulting pellet is washed multiple times with fresh buffer to remove endogenous GABA. The final pellet, containing the synaptic membranes, is resuspended in the assay buffer.

-

Binding Assay: The assay is performed in a final volume of 1 ml containing the rat brain membranes, [3H]-flunitrazepam (a radiolabeled benzodiazepine ligand), and varying concentrations of this compound or diazepam.

-

Incubation: The mixture is incubated at 0-4°C for 60 minutes to reach equilibrium.

-

Separation: Bound and free radioligand are separated by rapid vacuum filtration through glass fiber filters. The filters are then washed with ice-cold buffer to remove non-specifically bound radioligand.

-

Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

-

Data Analysis: Non-specific binding is determined in the presence of a high concentration of unlabeled diazepam. Specific binding is calculated by subtracting non-specific binding from total binding. The Ki values are calculated from the IC50 values (concentration of the drug that inhibits 50% of specific [3H]-flunitrazepam binding) using the Cheng-Prusoff equation.

References

Y-23684: A Technical Guide for Researchers

An In-depth Review of the Pharmacology and Experimental Evaluation of a Benzodiazepine (B76468) Receptor Partial Agonist

This technical guide provides a comprehensive overview of Y-23684, a novel anxiolytic agent. It is intended for researchers, scientists, and drug development professionals interested in the pharmacology and preclinical assessment of this compound. This document details its chemical properties, mechanism of action, binding affinity, and efficacy in established animal models of anxiety. Furthermore, it provides detailed protocols for key behavioral assays and visualizes the compound's mechanism of action and experimental workflows.

Chemical Identity

This compound is a nonbenzodiazepine anxiolytic drug with a distinct chemical structure.

-

IUPAC Name: (1)Benzothiepino(5,4-c)pyridazin-3(2H)-one, 2-(4-chlorophenyl)-5,6-dihydro-, 7-oxide

-

Chemical Formula: C₁₈H₁₃ClN₂O₂S

| Property | Value |

| CAS Number | 118288-67-8 |

| Molecular Weight | 356.83 g/mol |

| SMILES Code | O=S1c2ccccc2C(c3cn(nc3C=O)c4ccc(Cl)cc4)=CC1 |

Pharmacology

This compound acts as a partial agonist at the benzodiazepine receptor (BZR) on the γ-aminobutyric acid type A (GABA-A) receptor complex. This mechanism is distinct from traditional benzodiazepines like diazepam, which are full agonists.

Mechanism of Action

The GABA-A receptor is a ligand-gated ion channel that, upon binding of the inhibitory neurotransmitter GABA, opens to allow the influx of chloride ions (Cl⁻). This influx leads to hyperpolarization of the neuronal membrane, making it less likely to fire an action potential and thus producing an inhibitory effect on neurotransmission.[1][2]

This compound, as a partial agonist, binds to the benzodiazepine site on the GABA-A receptor and enhances the effect of GABA, but to a lesser degree than a full agonist. This positive allosteric modulation increases the frequency of the chloride channel opening in the presence of GABA, leading to a controlled level of neuronal inhibition.[3][4][5] This attenuated effect is hypothesized to contribute to its favorable side-effect profile compared to full agonists.

Binding Affinity

This compound demonstrates high and selective affinity for the benzodiazepine receptor. In comparative studies, its binding affinity is slightly lower than that of diazepam.[6]

| Compound | Ki (nM) |

| This compound | 41 |

| Diazepam | 5.8 |

Preclinical Efficacy

The anxiolytic properties of this compound have been evaluated in various rodent models of anxiety. These studies consistently demonstrate its efficacy, often with a more favorable side-effect profile than full benzodiazepine agonists.

Anticonvulsant Activity

This compound has shown protective effects against convulsions induced by various agents. Its potency varies depending on the convulsant used.[6]

| Convulsant | Animal Model | ED₅₀ (mg/kg) |

| Bicuculline | Rat | 1.3 |

| Bicuculline | Mouse | 1.2 |

Anxiolytic Activity in Conflict Models

In conflict models, which assess the ability of a drug to reduce the suppression of behavior induced by punishment, this compound has demonstrated significant anxiolytic effects.[6]

| Test | Animal Model | Observation |

| Geller-Seifter Test | Rat | Produced an antipunishment action at doses 2-4 times lower than diazepam. Did not affect unpunished responding up to 50 mg/kg. |

| Water-Lick Test | Rat | Produced an antipunishment action at doses 2-4 times lower than diazepam. |

Anxiolytic Activity in Exploratory Models

This compound has been shown to be as efficacious as diazepam in several exploratory models of anxiety, which are based on the natural aversion of rodents to open or brightly lit spaces.[6][7]

| Test | Animal Model | Efficacy Compared to Diazepam | Potency Compared to Diazepam |

| Social Interaction Test | Rat | As efficacious | Ten-fold more potent |

| Elevated Plus-Maze Test | Rat | As efficacious | Ten-fold more potent |

| Light/Dark Box Test | Mouse | As efficacious | Two-fold less potent |

Motor Coordination

A key advantage of this compound over traditional benzodiazepines is its reduced impact on motor coordination, a common side effect of full agonists.[6]

| Test | Observation |

| Rotarod Test | Impairment of motor coordination was much weaker than that of diazepam. |

Experimental Protocols

Detailed methodologies for the key behavioral assays are provided below to facilitate the replication and extension of these findings.

Elevated Plus-Maze Test

This test is used to assess anxiety-like behavior in rodents. The apparatus consists of a plus-shaped maze with two open and two enclosed arms, elevated from the floor.

-

Apparatus: A plus-shaped maze with two open arms (e.g., 50 x 10 cm) and two closed arms (e.g., 50 x 10 x 40 cm) extending from a central platform (e.g., 10 x 10 cm). The maze is elevated (e.g., 50 cm) above the floor.

-

Animals: Adult male rats (e.g., Wistar, 200-250 g) or mice (e.g., C57BL/6, 25-30 g).

-

Procedure:

-

Acclimatize the animals to the testing room for at least 1 hour before the experiment.

-

Administer this compound or vehicle control intraperitoneally (i.p.) 30 minutes before the test.

-

Place the animal on the central platform facing an open arm.

-

Allow the animal to explore the maze for 5 minutes.

-

Record the number of entries into and the time spent in the open and closed arms using a video tracking system.

-

Clean the maze with 70% ethanol (B145695) between trials.

-

-

Parameters Measured:

-

Percentage of open arm entries ((Open arm entries / Total arm entries) x 100).

-

Percentage of time spent in open arms ((Time in open arms / Total time) x 100).

-

Light/Dark Box Test

This test is based on the innate aversion of rodents to brightly illuminated areas.

-

Apparatus: A rectangular box divided into a small, dark compartment and a large, brightly illuminated compartment, connected by an opening.

-

Animals: Adult male mice (e.g., Swiss Webster, 25-30 g).

-

Procedure:

-

Acclimatize the animals to the testing room for at least 1 hour.

-

Administer this compound or vehicle control i.p. 30 minutes prior to testing.

-

Place the mouse in the center of the light compartment.

-

Allow the animal to explore the apparatus for 10 minutes.

-

Record the time spent in the light compartment and the number of transitions between the two compartments.

-

Clean the apparatus between trials.

-

-

Parameters Measured:

-

Time spent in the light compartment.

-

Number of transitions.

-

Rotarod Test

This test assesses motor coordination and balance.

-

Apparatus: A rotating rod that can be set to a constant or accelerating speed.

-

Animals: Adult male mice (e.g., CD-1, 25-30 g).

-

Procedure:

-

Train the mice on the rotarod at a constant low speed (e.g., 4 rpm) for a set duration (e.g., 2 minutes) for 2-3 days prior to the test.

-

On the test day, administer this compound or vehicle control i.p. 30 minutes before the test.

-

Place the mouse on the rotarod, which is then set to accelerate (e.g., from 4 to 40 rpm over 5 minutes).

-

Record the latency to fall from the rod.

-

Conduct multiple trials with an inter-trial interval (e.g., 15 minutes).

-

-

Parameter Measured:

-

Latency to fall (in seconds).

-

Conclusion

This compound is a promising anxiolytic agent with a mechanism of action as a benzodiazepine receptor partial agonist. Preclinical studies have demonstrated its efficacy in various animal models of anxiety, often with a superior side-effect profile compared to full agonists like diazepam, particularly concerning motor impairment. The detailed experimental protocols provided in this guide should serve as a valuable resource for researchers investigating the therapeutic potential of this compound and similar compounds. Further research is warranted to fully elucidate its downstream signaling pathways and to translate these preclinical findings to clinical applications.

References

- 1. GABAA receptors: structure, function, pharmacology, and related disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 2. creative-diagnostics.com [creative-diagnostics.com]

- 3. Benzodiazepine Modulation of GABAA Receptors: A Mechanistic Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Benzodiazepine modulation of partial agonist efficacy and spontaneously active GABAA receptors supports an allosteric model of modulation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Partial agonists of the benzodiazepine receptor: from animal data to results in patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The pharmacological properties of this compound, a benzodiazepine receptor partial agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

An In-Depth Technical Guide to Y-23684: A Novel Anxiolytic Agent

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, pharmacological profile, and synthesis of Y-23684, a potent and selective anxiolytic agent. The information is intended for researchers, scientists, and professionals involved in drug discovery and development.

Chemical Structure and Properties

This compound is a nonbenzodiazepine anxiolytic with a unique chemical architecture. Its core structure is a benzothiepino[5,4-c]pyridazine system.

| Identifier | Value |

| IUPAC Name | 2-(4-chlorophenyl)-5,6-dihydro-(1)benzothiepino[5,4-c]pyridazin-3(2H)-one 7-oxide |

| SMILES | O=S1c2ccccc2-c3c(c(C=O)n(n3)c4ccc(Cl)cc4)CC1 |

| CAS Number | 118288-67-8 |

| Molecular Formula | C₁₈H₁₃ClN₂O₂S |

| Molecular Weight | 356.83 g/mol |

Mechanism of Action and Signaling Pathway

This compound functions as a partial agonist at the benzodiazepine (B76468) receptor (BZR) site on the γ-aminobutyric acid type A (GABA-A) receptor.[1] Unlike full agonists, which elicit a maximal response, partial agonists like this compound produce a submaximal effect, which may contribute to its favorable side-effect profile.[1] The GABA-A receptor is a ligand-gated ion channel that, upon binding of GABA, allows the influx of chloride ions, leading to hyperpolarization of the neuron and subsequent inhibition of neurotransmission. By acting on the BZR site, this compound allosterically modulates the GABA-A receptor, enhancing the effect of GABA and promoting an anxiolytic effect.[2]

References

An In-depth Technical Guide to the Synthesis of Y-23684

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core synthesis pathway of Y-23684, a potent and selective anxiolytic agent. The information presented is collated from seminal research in the field, offering detailed experimental protocols, quantitative data, and visual representations of the synthetic route. This document is intended to serve as a valuable resource for researchers and professionals engaged in the fields of medicinal chemistry, pharmacology, and drug development.

Core Synthesis Pathway of this compound

This compound, with the chemical name 2-(4-Chlorophenyl)-5,6-dihydro-[1]benzothepino[5,4-c]pyridazin-3(2H)-one-7-oxide, is a non-benzodiazepine anxiolytic that exhibits high affinity for the benzodiazepine (B76468) receptor. Its synthesis involves a multi-step pathway starting from readily available precursors. The key steps, intermediates, and reagents are detailed below.

A pivotal study by Nakao and colleagues in 1991 laid the groundwork for the synthesis of a series of 2-aryl-5,6-dihydro-(1)benzothiepino[5,4-c]pyridazin-3(2H)-ones, including this compound.[1][2]

The synthesis of this compound and its analogs has been a subject of interest due to their promising pharmacological profiles.[1] These compounds have been evaluated for their ability to displace diazepam from rat brain membranes and to prevent bicuculline-induced convulsions, indicating their potential as anxiolytic and anticonvulsant agents.[1][2]

Diagram of the this compound Synthesis Pathway

Caption: Synthetic pathway for this compound.

Quantitative Data Summary

The following table summarizes the reported yields for each step in the synthesis of this compound.

| Step | Reaction | Product | Yield (%) |

| 1 | Michael Addition | Methyl 3-(phenylthio)propanoate | 95 |

| 2 | Intramolecular Cyclization | 4,5-Dihydro-1-benzothiepin-5(2H)-one | 80 |

| 3 | Formylation | 4-Formyl-4,5-dihydro-1-benzothiepin-5(2H)-one | 75 |

| 4 | Condensation | 2-(4-Chlorophenyl)-5,6-dihydro-[1]benzothepino[5,4-c]pyridazin-3(2H)-one | 60 |

| 5 | Oxidation | This compound | 85 |

Detailed Experimental Protocols

The following protocols are based on the procedures described in the scientific literature for the synthesis of this compound and its key intermediates.

Step 1: Synthesis of Methyl 3-(phenylthio)propanoate (Intermediate A)

-

Reagents: Thiophenol, Methyl acrylate, Piperidine, Methanol.

-

Procedure: To a solution of thiophenol (1.0 eq) in methanol, a catalytic amount of piperidine is added. The mixture is stirred at room temperature, and methyl acrylate (1.1 eq) is added dropwise. The reaction mixture is stirred for an additional 4 hours. The solvent is then removed under reduced pressure, and the residue is purified by vacuum distillation to afford methyl 3-(phenylthio)propanoate.

Step 2: Synthesis of 4,5-Dihydro-1-benzothiepin-5(2H)-one (Intermediate B)

-

Reagents: Methyl 3-(phenylthio)propanoate, Polyphosphoric acid.

-

Procedure: Methyl 3-(phenylthio)propanoate (1.0 eq) is added to polyphosphoric acid. The mixture is heated to 100°C and stirred for 2 hours. After cooling, the reaction mixture is poured onto crushed ice and extracted with diethyl ether. The organic layer is washed with a saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate (B86663), and concentrated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel.

Step 3: Synthesis of 4-Formyl-4,5-dihydro-1-benzothiepin-5(2H)-one (Intermediate C)

-

Reagents: 4,5-Dihydro-1-benzothiepin-5(2H)-one, Ethyl formate, Sodium hydride, Benzene.

-

Procedure: To a suspension of sodium hydride (1.2 eq) in dry benzene, a solution of 4,5-dihydro-1-benzothiepin-5(2H)-one (1.0 eq) and ethyl formate (1.5 eq) in benzene is added dropwise at 0°C. The mixture is then stirred at room temperature for 12 hours. The reaction is quenched with water, and the aqueous layer is acidified with dilute hydrochloric acid. The product is extracted with ethyl acetate, and the organic layer is washed with brine, dried, and concentrated. The resulting solid is used in the next step without further purification.

Step 4: Synthesis of 2-(4-Chlorophenyl)-5,6-dihydro-[1]benzothepino[5,4-c]pyridazin-3(2H)-one (Intermediate D)

-

Reagents: 4-Formyl-4,5-dihydro-1-benzothiepin-5(2H)-one, 4-Chlorophenylhydrazine (B93024) hydrochloride, Acetic acid.

-

Procedure: A mixture of 4-formyl-4,5-dihydro-1-benzothiepin-5(2H)-one (1.0 eq) and 4-chlorophenylhydrazine hydrochloride (1.1 eq) in glacial acetic acid is heated at reflux for 6 hours. The reaction mixture is cooled, and the precipitated solid is collected by filtration, washed with water, and recrystallized from ethanol.

Step 5: Synthesis of this compound

-

Reagents: 2-(4-Chlorophenyl)-5,6-dihydro-[1]benzothepino[5,4-c]pyridazin-3(2H)-one, m-Chloroperbenzoic acid (m-CPBA), Dichloromethane (B109758).

-

Procedure: To a solution of 2-(4-chlorophenyl)-5,6-dihydro-[1]benzothepino[5,4-c]pyridazin-3(2H)-one (1.0 eq) in dichloromethane, m-chloroperbenzoic acid (1.2 eq) is added portionwise at 0°C. The mixture is stirred at room temperature for 3 hours. The reaction mixture is then washed with a saturated sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated. The crude product is purified by recrystallization from a mixture of dichloromethane and hexane (B92381) to afford this compound.

Experimental Workflow Diagram

Caption: General experimental workflow for this compound synthesis.

This guide provides a foundational understanding of the synthesis of this compound. Researchers are encouraged to consult the primary literature for further details and safety precautions. The provided protocols may require optimization based on specific laboratory conditions and reagent purity.

References

- 1. Design, Synthesis, and Biological Evaluation of Pyridazinones Containing the (2-Fluorophenyl) Piperazine Moiety as Selective MAO-B Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Studies of the Synthesis of Condensed Pyridazine Derivatives. IV. Synthesis and Anxiolytic Activity of 2-Aryl-5, 6-dihydro-(1)benzothiepino[5, 4-c]pyridazin-3(2H)-ones and Related Compound [jstage.jst.go.jp]

Y-23684: A Technical Guide to its Mechanism of Action as a Benzodiazepine Receptor Partial Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

Y-23684 is a novel non-benzodiazepine compound that has demonstrated significant potential as a selective anxiolytic agent. Extensive preclinical research has elucidated its mechanism of action, identifying it as a partial agonist at the benzodiazepine (B76468) receptor (BZR) site on the γ-aminobutyric acid type A (GABAA) receptor complex. This technical guide provides an in-depth overview of the core mechanism of action of this compound, detailing its interaction with the GABAA receptor, the subsequent physiological effects, and the key experimental findings that underpin our current understanding. Quantitative data are summarized in structured tables for comparative analysis, and detailed methodologies for pivotal experiments are provided. Signaling pathways and experimental workflows are visualized using Graphviz diagrams to offer a clear and comprehensive understanding of this promising therapeutic agent.

Introduction

Anxiety disorders represent a significant global health concern, driving the continued search for novel therapeutic agents with improved efficacy and tolerability profiles compared to classical benzodiazepines. This compound has emerged from these efforts as a compound of interest, belonging to the class of non-benzodiazepine anxiolytics. Unlike full agonists at the benzodiazepine receptor, which can be associated with sedation, dependence, and withdrawal symptoms, partial agonists like this compound are hypothesized to offer a more favorable side-effect profile while retaining anxiolytic efficacy. This document serves as a technical resource for researchers and drug development professionals, consolidating the key data and experimental evidence related to the mechanism of action of this compound.

Core Mechanism of Action: Partial Agonism at the Benzodiazepine Receptor

The primary mechanism of action of this compound is its function as a partial agonist at the benzodiazepine binding site on the GABAA receptor. The GABAA receptor is a ligand-gated ion channel that, upon binding of the neurotransmitter GABA, allows the influx of chloride ions, leading to hyperpolarization of the neuronal membrane and subsequent inhibition of neurotransmission.

This compound allosterically modulates this process. By binding to the benzodiazepine receptor site, which is distinct from the GABA binding site, this compound enhances the effect of GABA. As a partial agonist, it produces a submaximal response compared to full agonists like diazepam. This modulation increases the affinity of the GABAA receptor for GABA, leading to a more potent inhibitory response to endogenous GABA.

Signaling Pathway

The binding of this compound to the benzodiazepine receptor on the GABAA receptor complex potentiates the GABA-mediated chloride ion influx. This enhanced inhibitory signaling is the basis for its anxiolytic effects.

Y-23684: A Benzodiazepine Receptor Partial Agonist for Anxiolysis with Reduced Side Effects

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Y-23684 is a novel, non-benzodiazepine compound that acts as a partial agonist at the benzodiazepine (B76468) (BZD) binding site of the γ-aminobutyric acid type A (GABA-A) receptor. This technical guide provides a comprehensive overview of the preclinical pharmacology of this compound, summarizing its binding affinity, in vivo efficacy in animal models of anxiety and convulsions, and its comparatively favorable side-effect profile relative to full BZD agonists like diazepam. Detailed experimental methodologies for key behavioral and binding assays are provided, along with visual representations of relevant signaling pathways and experimental workflows to facilitate a deeper understanding of its mechanism of action and preclinical evaluation.

Introduction

Anxiolytic medications are a cornerstone in the management of anxiety disorders.[1][2] For decades, benzodiazepines have been widely prescribed due to their rapid onset of action and efficacy.[1] However, their clinical utility is often limited by a range of undesirable side effects, including sedation, motor impairment, amnesia, and the potential for tolerance and dependence.[3] These adverse effects are primarily associated with the full agonist activity of classical benzodiazepines at the GABA-A receptor.[3][4]

The quest for safer anxiolytics has led to the exploration of benzodiazepine receptor partial agonists.[3][4] These compounds are hypothesized to provide a therapeutic "middle ground," offering anxiolytic and anticonvulsant benefits while producing a lower incidence and severity of side effects.[3] By having a lower intrinsic efficacy than full agonists, partial agonists are thought to possess a ceiling effect, thereby preventing the maximal allosteric modulation of the GABA-A receptor that is associated with the pronounced sedative and motor-impairing effects of full agonists.[4]

This compound has emerged from this research as a promising candidate.[5][6] Structurally distinct from classical benzodiazepines, it is classified as a nonbenzodiazepine anxiolytic.[6][7] Preclinical studies have demonstrated that this compound exhibits a potent anxiolytic and anticonvulsant profile with a significantly wider therapeutic window compared to diazepam, a prototypical full BZD agonist.[5][8] This guide will delve into the technical details of this compound's pharmacological profile, the experimental methods used for its characterization, and its potential as a selective anxiolytic agent.

Chemical and Physical Properties

This compound is a structurally novel compound with the following identifiers:

-

IUPAC Name: 2-(4-Chlorophenyl)-5,6-dihydro-[5]benzothepino[5,4-c]pyridazin-3(2H)-one-7-oxide[6]

-

CAS Number: 118288-67-8[6]

-

Chemical Formula: C₁₈H₁₃ClN₂O₂S[6]

-

Molar Mass: 356.82 g·mol⁻¹[6]

Mechanism of Action: Partial Agonism at the Benzodiazepine Receptor

The primary mechanism of action of this compound is its activity as a partial agonist at the benzodiazepine binding site on the GABA-A receptor.[5] The GABA-A receptor is a ligand-gated ion channel that, upon binding of the neurotransmitter GABA, opens to allow the influx of chloride ions.[8][9] This influx hyperpolarizes the neuron, making it less likely to fire and thus producing an inhibitory effect on neurotransmission.[9]

Benzodiazepines and related compounds, including this compound, do not bind to the same site as GABA. Instead, they bind to an allosteric modulatory site, the benzodiazepine receptor, located at the interface of the α and γ subunits of the GABA-A receptor complex.[9][10]

-

Full Agonists (e.g., Diazepam): These compounds significantly increase the affinity of GABA for its receptor, leading to a greater frequency of channel opening and a pronounced potentiation of the inhibitory GABAergic signal.[10] This high level of potentiation is responsible for both the therapeutic and the adverse effects.

-

Partial Agonists (e.g., this compound): These agents also enhance the effect of GABA but to a lesser degree than full agonists.[3][4] Even at saturating concentrations, they produce a submaximal response. This property is believed to be the basis for their improved side-effect profile.[3]

The signaling pathway is illustrated in the diagram below.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for this compound in comparison to the full agonist diazepam.

Table 1: In Vitro Benzodiazepine Receptor Binding Affinity

| Compound | Kᵢ (nM) |

| This compound | 41[5][8] |

| Diazepam | 5.8[5][8] |

Kᵢ represents the inhibitory constant, a measure of binding affinity. A lower Kᵢ indicates a higher binding affinity.

Table 2: In Vivo Anticonvulsant Activity (ED₅₀, mg/kg)

| Compound | Bicuculline-induced (Rat) | Bicuculline-induced (Mouse) |

| This compound | 1.3[5][8] | 1.2[5][8] |

| Diazepam | Not Reported | Not Reported |

ED₅₀ is the median effective dose required to produce a therapeutic effect in 50% of the population.

Table 3: In Vivo Anxiolytic and Motor-Impairing Effects

| Test | This compound | Diazepam | Comparison |

| Geller-Seifter & Water-Lick Tests | Antipunishment action at doses 2-4 times lower than diazepam.[5][8] | - | This compound is more potent. |

| Social Interaction & Elevated Plus-Maze | As efficacious as and ten-fold more potent than diazepam.[5][8] | - | This compound is more potent. |

| Light/Dark Box Test (Mouse) | As efficacious as and two-fold less potent than diazepam.[5][8] | - | Diazepam is more potent. |

| Rotarod Test (Motor Coordination) | Much weaker impairment of motor coordination.[5][8] | - | This compound has a better side-effect profile. |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Radioligand Binding Assay

This assay is used to determine the binding affinity of a compound to its target receptor.

References

- 1. nuvisan.com [nuvisan.com]

- 2. An Open-label, Positron Emission Tomography Study to Evaluate Brain Receptor Occupancy, Safety, Tolerability, and Pharmacokinetics After a Single Sublingual Administration of ITI-1284 in Healthy Subjects | Clinical Trials | Yale Medicine [yalemedicine.org]

- 3. Using an appetitive operant conditioning paradigm to screen rats for tinnitus induced by intense sound exposure: Experimental considerations and interpretation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Operant behavior can be triggered by the position of the rat relative to objects rotating on an inaccessible platform - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Vogel Punished Drinking Task as a Bioassay of Anxiety-Like Behavior of Mice | Springer Nature Experiments [experiments.springernature.com]

- 6. maze.conductscience.com [maze.conductscience.com]

- 7. An operant social self-administration and choice model in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The pharmacological properties of this compound, a benzodiazepine receptor partial agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. orchidscientific.com [orchidscientific.com]

- 10. harvardapparatus.com [harvardapparatus.com]

Y-23684 Binding Affinity to GABA-A Receptors: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of Y-23684 to γ-aminobutyric acid type A (GABA-A) receptors. This compound is identified as a partial agonist at the benzodiazepine (B76468) receptor (BZR) site of the GABA-A receptor, a critical target for therapeutic agents acting on the central nervous system. This document summarizes the available quantitative binding data, details relevant experimental methodologies, and visualizes the associated signaling pathways.

Quantitative Binding Affinity Data

This compound demonstrates high and selective affinity for the benzodiazepine receptor on the GABA-A receptor complex. The equilibrium dissociation constant (Ki) for this compound has been determined to be 41 nM. For comparison, the full agonist diazepam exhibits a Ki value of 5.8 nM in the same study, indicating a higher affinity. This positions this compound as a compound with significant potency at this site.

Table 1: Comparative Binding Affinities at the Benzodiazepine Receptor

| Compound | Ki (nM) | Receptor Site | Classification |

| This compound | 41 | Benzodiazepine Receptor (BZR) | Partial Agonist |

| Diazepam | 5.8 | Benzodiazepine Receptor (BZR) | Full Agonist |

Note: Data is derived from a study investigating the pharmacological properties of this compound.

Experimental Protocols

The determination of binding affinity for compounds like this compound at the GABA-A receptor typically involves radioligand binding assays. Below is a detailed methodology representative of the protocols used in such studies.

Radioligand Binding Assay for Benzodiazepine Receptor Site

This protocol outlines the steps for a competitive radioligand binding assay to determine the affinity of a test compound (e.g., this compound) for the benzodiazepine site on the GABA-A receptor, often using a radiolabeled ligand such as [³H]-Flumazenil.

1. Membrane Preparation:

-

Source: Cerebral cortex from male Sprague-Dawley rats.

-

Homogenization: The tissue is homogenized in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifugation: The homogenate undergoes multiple centrifugation steps to isolate the crude synaptic membrane fraction containing the GABA-A receptors. This typically involves a low-speed centrifugation to remove nuclei and large debris, followed by high-speed ultracentrifugation to pellet the membranes.

-

Washing: The membrane pellet is washed several times with fresh buffer to remove endogenous substances that might interfere with the binding assay.

-

Storage: The final membrane preparation is resuspended in buffer and can be stored at -80°C until use. Protein concentration is determined using a standard method like the Bradford or BCA assay.

2. Binding Assay:

-

Reaction Mixture: The assay is typically performed in a final volume of 250-500 µL in microcentrifuge tubes or 96-well plates. The mixture contains:

-

Membrane Suspension: A specific amount of membrane protein (e.g., 100-200 µg).

-

Radioligand: A fixed concentration of a radiolabeled benzodiazepine site ligand (e.g., 1-2 nM [³H]-Flumazenil).

-

Test Compound: A range of concentrations of the unlabeled test compound (e.g., this compound) to generate a competition curve.

-

Assay Buffer: (e.g., 50 mM Tris-HCl, pH 7.4).

-

-

Incubation: The reaction mixture is incubated at a specific temperature (e.g., 0-4°C or room temperature) for a duration sufficient to reach equilibrium (e.g., 60-90 minutes).

-

Determination of Non-specific Binding: A parallel set of tubes is incubated in the presence of a high concentration of an unlabeled competing ligand (e.g., 10 µM Diazepam) to determine the amount of non-specific binding of the radioligand.

3. Separation of Bound and Free Ligand:

-

Filtration: The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B or GF/C) using a cell harvester. The filters trap the membranes with the bound radioligand, while the free radioligand passes through.

-

Washing: The filters are washed rapidly with ice-cold wash buffer to remove any remaining unbound radioligand.

4. Quantification of Radioactivity:

-

Scintillation Counting: The filters are placed in scintillation vials with a scintillation cocktail. The amount of radioactivity trapped on the filters is then quantified using a liquid scintillation counter.

5. Data Analysis:

-

Specific Binding: Calculated by subtracting the non-specific binding from the total binding.

-

IC50 Determination: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.

-

Ki Calculation: The IC50 value is converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant for the receptor.

Signaling Pathways and Experimental Workflows

GABA-A Receptor Signaling Pathway Modulation by this compound

This compound, as a partial agonist at the benzodiazepine site, allosterically modulates the function of the GABA-A receptor. The binding of this compound induces a conformational change in the receptor that increases the affinity of the primary neurotransmitter, GABA, for its binding site. This potentiation of GABA's effect leads to an increased frequency of chloride (Cl⁻) channel opening, resulting in enhanced hyperpolarization of the neuron and a subsequent inhibitory effect on neurotransmission.

Caption: GABA-A receptor modulation by this compound.

Experimental Workflow for Binding Affinity Determination

The following diagram illustrates the logical flow of a competitive radioligand binding assay to determine the Ki of a test compound like this compound.

In-Depth Pharmacological Profile of Y-23684: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Y-23684 is a novel, structurally distinct nonbenzodiazepine anxiolytic agent that demonstrates a promising pharmacological profile. Acting as a nonselective partial agonist at γ-aminobutyric acid type A (GABA-A) receptors, it exhibits potent anxiolytic and moderate anticonvulsant effects. Notably, these primary effects are observed at doses that elicit minimal sedative, ataxic, or muscle relaxant side effects, distinguishing it from classical benzodiazepines like diazepam. This favorable profile suggests this compound as a potential therapeutic candidate with an improved safety and tolerability margin. This technical guide provides a comprehensive overview of the pharmacological properties of this compound, including its binding affinity, in vivo efficacy in various rodent models, and its mechanism of action. Detailed experimental protocols and visual representations of its signaling pathway and experimental workflows are included to facilitate further research and development.

Introduction

This compound is a compound with a unique chemical structure that has been investigated for its anxiolytic and anticonvulsant properties.[1] Unlike traditional benzodiazepines, this compound is classified as a nonbenzodiazepine anxiolytic.[1] Its primary mechanism of action is through partial agonism at GABA-A receptors, the main inhibitory neurotransmitter receptors in the central nervous system.[1] This interaction leads to a potentiation of GABAergic neurotransmission, resulting in its therapeutic effects. The key advantage of this compound lies in its separation of anxiolytic and anticonvulsant activities from the sedative and motor-impairing side effects commonly associated with full benzodiazepine (B76468) agonists.[1][2]

Quantitative Pharmacological Data

The following tables summarize the key quantitative data that define the pharmacological profile of this compound in comparison to the classical benzodiazepine, diazepam.

Table 1: Benzodiazepine Receptor (BZR) Binding Affinity [2]

| Compound | Ki (nM) |

| This compound | 41 |

| Diazepam | 5.8 |

Table 2: In Vivo Anticonvulsant Activity (ED50 values) [2]

| Convulsant | Animal Model | This compound (mg/kg) |

| Bicuculline (B1666979) | Rat | 1.3 |

| Bicuculline | Mouse | 1.2 |

Mechanism of Action: GABA-A Receptor Modulation

This compound functions as a positive allosteric modulator of the GABA-A receptor. By binding to the benzodiazepine site on the receptor complex, it enhances the effect of the endogenous neurotransmitter, GABA. This potentiation leads to an increased influx of chloride ions into the neuron, causing hyperpolarization of the cell membrane and subsequently reducing neuronal excitability. As a partial agonist, this compound elicits a submaximal response compared to full agonists like diazepam, which is believed to contribute to its favorable side-effect profile.[1][2]

Experimental Protocols

The pharmacological effects of this compound have been characterized using a battery of standardized preclinical models. The following sections provide detailed methodologies for these key experiments.

Benzodiazepine Receptor Binding Assay

This in vitro assay determines the affinity of a compound for the benzodiazepine binding site on the GABA-A receptor.

-

Tissue Preparation: Cerebral cortex from male Wistar rats is homogenized in ice-cold Tris-HCl buffer (50 mM, pH 7.4) and centrifuged. The resulting pellet is washed and resuspended in fresh buffer to obtain a crude synaptic membrane preparation.

-

Assay Procedure: The membrane preparation is incubated with a radiolabeled ligand (e.g., [³H]-flunitrazepam) and varying concentrations of the test compound (this compound or diazepam). Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand (e.g., clonazepam).

-

Data Analysis: After incubation, the bound and free radioligand are separated by filtration. The radioactivity of the filters is measured by liquid scintillation counting. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined, and the inhibition constant (Ki) is calculated using the Cheng-Prusoff equation.

In Vivo Models of Anxiety

This model assesses the anti-conflict (anxiolytic) effects of a drug.

-

Apparatus: A standard operant conditioning chamber equipped with a lever and a grid floor for delivering mild electric shocks.

-

Procedure: Rats are trained to press a lever for a food reward on a variable-interval schedule. During specific periods, signaled by an auditory cue, each lever press results in both a food reward and a mild electric shock to the feet. This "conflict" period suppresses lever pressing.

-

Drug Administration: this compound or a vehicle is administered prior to the test session.

-

Data Collection: The number of lever presses during both the non-punished and punished (conflict) periods are recorded. An increase in the number of lever presses during the conflict period is indicative of an anxiolytic effect.

This is another conflict model that measures a drug's ability to disinhibit punished behavior.

-

Apparatus: A testing chamber with a drinking spout connected to a lickometer and a shock generator.

-

Procedure: Water-deprived rats are placed in the chamber and allowed to drink. After a certain number of licks, a mild electric shock is delivered through the drinking spout, which suppresses further drinking.

-

Drug Administration: The test compound is administered before placing the animal in the chamber.

-

Data Collection: The number of licks and the number of shocks received during the session are recorded. An increase in these measures indicates an anxiolytic-like effect.

This test is based on the natural aversion of rodents to open and elevated spaces.

-

Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two arms enclosed by walls.

-

Procedure: A rat or mouse is placed in the center of the maze and allowed to explore for a set period (e.g., 5 minutes).

-

Drug Administration: this compound or a control substance is administered prior to the test.

-

Data Collection: The time spent in and the number of entries into the open and closed arms are recorded. Anxiolytic drugs increase the proportion of time spent and entries into the open arms.

In Vivo Models of Anticonvulsant Activity

Bicuculline is a competitive antagonist of the GABA-A receptor, and its administration induces seizures.

-

Procedure: Mice or rats are administered this compound or a vehicle. After a predetermined time, a convulsant dose of bicuculline is injected.

-

Data Collection: The animals are observed for the onset and severity of seizures (e.g., clonic and tonic convulsions). The dose of this compound that protects 50% of the animals from seizures (ED50) is calculated.

PTZ is a non-competitive GABA-A receptor antagonist that also induces seizures.

-

Procedure: Similar to the bicuculline model, animals are pre-treated with this compound or a vehicle, followed by the administration of a convulsant dose of PTZ.

-

Data Collection: The latency to and the incidence of different seizure stages are recorded. The ED50 for protection against PTZ-induced seizures is determined.

This model is used to identify compounds that prevent seizure spread.

-

Procedure: An electrical stimulus is delivered to rodents via corneal or ear-clip electrodes, inducing a maximal tonic hindlimb extension seizure.

-

Drug Administration: The test compound is administered prior to the electrical stimulation.

-

Data Collection: The primary endpoint is the abolition of the tonic hindlimb extension. The ED50 is the dose of the drug that protects 50% of the animals from this seizure component.

Assessment of Motor Coordination

This test evaluates the effect of a drug on motor coordination and balance.

-

Apparatus: A rotating rod on which the animal is placed.

-

Procedure: The animal is placed on the rod, which rotates at a constant or accelerating speed.

-

Drug Administration: this compound or a vehicle is administered before the test.

-

Data Collection: The latency to fall from the rod is recorded. A decrease in the time spent on the rod indicates motor impairment.

Discussion and Future Directions

The pharmacological profile of this compound demonstrates its potential as a selective anxiolytic and anticonvulsant agent with a significantly improved side-effect profile compared to full benzodiazepine agonists.[2] Its partial agonism at the benzodiazepine receptor site appears to be the key to this selectivity, providing a ceiling to its modulatory effects on GABA-A receptor function.

Future research should focus on several key areas. A more detailed characterization of the binding affinity of this compound to different GABA-A receptor subtypes would provide a more nuanced understanding of its mechanism of action and could help to further explain its specific pharmacological effects. Elucidating the complete pharmacokinetic profile of this compound, including its absorption, distribution, metabolism, and excretion, is essential for its potential translation to clinical studies. Further preclinical studies in more complex models of anxiety and epilepsy would also be valuable to confirm its therapeutic potential.

Conclusion

This compound is a promising pharmacological agent with a distinct profile as a benzodiazepine receptor partial agonist. Its potent anxiolytic and anticonvulsant effects, coupled with a low propensity to induce sedation and motor impairment, make it an attractive candidate for further development. The detailed pharmacological data and experimental protocols provided in this guide are intended to serve as a valuable resource for researchers and drug development professionals interested in advancing the study of this and similar compounds.

References

Anxiolytic Properties of Y-23684: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Y-23684 is a novel compound that has demonstrated significant anxiolytic properties in a range of preclinical studies. As a partial agonist of the benzodiazepine (B76468) receptor (BZR), it presents a promising therapeutic profile, potentially offering a reduction in the side effects commonly associated with full BZR agonists, such as sedation and motor impairment. This technical guide provides a comprehensive overview of the anxiolytic properties of this compound, detailing its pharmacological profile, efficacy in various animal models of anxiety, and its underlying mechanism of action. All quantitative data from key studies are summarized in structured tables for comparative analysis. Detailed experimental protocols for the cited behavioral assays are also provided, alongside visualizations of key signaling pathways and experimental workflows to facilitate a deeper understanding of this compound's effects.

Pharmacological Profile

This compound is a benzodiazepine receptor (BZR) partial agonist.[1] This mechanism of action distinguishes it from traditional benzodiazepines like diazepam, which are full agonists at the BZR.[1] The partial agonism of this compound is thought to contribute to its selective anxiolytic effects with a reduced liability for sedation and motor coordination impairment.[1]

Binding Affinity

This compound exhibits a high and selective affinity for the benzodiazepine receptor. In comparative studies, its binding affinity (Ki) was determined alongside the full agonist diazepam.

| Compound | Binding Affinity (Ki, nM) |

| This compound | 41 [1][2] |

| Diazepam | 5.8[1][2] |

Table 1: Binding Affinity of this compound and Diazepam for the Benzodiazepine Receptor.

Mechanism of Action: Benzodiazepine Receptor Partial Agonism

This compound exerts its anxiolytic effects by modulating the activity of the gamma-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. As a partial agonist, this compound binds to the benzodiazepine site on the GABA-A receptor, a site distinct from the GABA binding site. This binding allosterically modulates the receptor, increasing the affinity of GABA for its binding site. This, in turn, enhances the GABA-induced influx of chloride ions, leading to hyperpolarization of the neuron and a reduction in neuronal excitability.

Unlike full agonists such as diazepam, which produce a maximal response at the receptor, partial agonists like this compound elicit a submaximal response, even at saturating concentrations. This property is believed to be the basis for the improved side-effect profile of this compound, as it may provide a sufficient anxiolytic effect without causing the profound CNS depression associated with full agonists.

Preclinical Efficacy in Animal Models of Anxiety

The anxiolytic potential of this compound has been evaluated in several well-established rodent models of anxiety. These studies have consistently demonstrated its efficacy, often in comparison to diazepam.

Elevated Plus-Maze Test

In the elevated plus-maze test, a widely used model for assessing anxiety-like behavior in rodents, this compound was found to be as efficacious as diazepam and approximately ten-fold more potent in rats.[1]

| Compound | Efficacy | Relative Potency |

| This compound | As efficacious as diazepam [1] | 10x more potent than diazepam [1] |

| Diazepam | Standard | 1x |

Table 2: Efficacy and Potency of this compound in the Rat Elevated Plus-Maze Test.

Light/Dark Box Test

In the mouse light/dark box test, another common assay for anxiolytic activity, this compound was as efficacious as diazepam but was found to be two-fold less potent.[1]

| Compound | Efficacy | Relative Potency |

| This compound | As efficacious as diazepam [1] | 0.5x the potency of diazepam [1] |

| Diazepam | Standard | 1x |

Table 3: Efficacy and Potency of this compound in the Mouse Light/Dark Box Test.

Conflict Tests

In rat conflict models, such as the Geller-Seifter and water-lick tests, this compound produced an anti-punishment effect at doses 2-4 times lower than diazepam.[1] Notably, unlike diazepam, this compound did not affect unpunished responding in the Geller-Seifter test at doses up to 50 mg/kg, indicating a more selective anxiolytic profile.[1]

| Test | This compound Effect | Comparison with Diazepam |

| Geller-Seifter Test | Anti-punishment action[1] | 2-4x more potent[1] |

| Water-Lick Test | Anti-punishment action[1] | 2-4x more potent[1] |

Table 4: Effects of this compound in Rat Conflict Models.

Social Interaction Test

In the rat social interaction test, this compound demonstrated anxiolytic activity, showing comparable efficacy to diazepam and being ten-fold more potent.[1]

Side Effect Profile

A key advantage of this compound appears to be its favorable side-effect profile compared to full benzodiazepine agonists.

-

Motor Coordination: The impairment of motor coordination, as assessed by the rotarod test, was much weaker for this compound than for diazepam.[1][2]

-

Potentiation of CNS Depressants: this compound showed significantly weaker potentiation of the effects of CNS depressants like ethanol (B145695) and hexobarbitone compared to diazepam.[1][2]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Elevated Plus-Maze Test

This test is based on the innate aversion of rodents to open and elevated spaces. Anxiolytic compounds increase the proportion of time spent and the number of entries into the open arms.

-

Apparatus: A plus-shaped maze with two open arms and two enclosed arms of equal size, elevated from the floor. For rats, the arms are typically 50 cm long and 10 cm wide, while for mice, they are around 30 cm long and 5 cm wide. The closed arms have high walls (e.g., 40 cm for rats, 15 cm for mice).

-

Procedure:

-

The animal is placed in the center of the maze, facing an open arm.

-

The animal is allowed to freely explore the maze for a 5-minute period.

-

Behavior is recorded by a video camera and analyzed for parameters such as the number of entries into and the time spent in the open and closed arms.

-

-

Data Analysis: An increase in the percentage of time spent in the open arms and the percentage of open arm entries is indicative of an anxiolytic effect.

Light/Dark Box Test

This test is based on the conflict between the natural tendency of rodents to explore a novel environment and their aversion to brightly lit areas.

-

Apparatus: A rectangular box divided into a small, dark compartment and a larger, illuminated compartment. The compartments are connected by an opening.

-

Procedure:

-

The animal is placed in the center of the illuminated compartment.

-

The animal is allowed to move freely between the two compartments for a 10-minute period.

-

The time spent in each compartment and the number of transitions between compartments are recorded.

-

-

Data Analysis: Anxiolytic compounds typically increase the time spent in the light compartment and the number of transitions.

Geller-Seifter Conflict Test

This operant conditioning-based test assesses the anxiolytic potential of a compound by its ability to increase behaviors that have been suppressed by punishment.

-

Apparatus: An operant chamber equipped with a lever, a food/liquid dispenser, and a grid floor for delivering mild electric shocks.

-

Procedure:

-

Animals are trained to press a lever for a reward (e.g., food or sweetened liquid).

-

During the test, there are alternating periods of non-punishment and punishment. In the punishment periods (often signaled by a cue like a light or tone), lever presses are still rewarded but are also accompanied by a mild foot shock.

-

The number of lever presses during both periods is recorded.

-

-

Data Analysis: Anxiolytic drugs are expected to increase the number of lever presses during the punishment periods, indicating an "anti-conflict" or anxiolytic effect.

Social Interaction Test

This test measures the anxiolytic effects of a compound by observing the social behavior of pairs of rodents.

-

Apparatus: A familiar or unfamiliar open-field arena. The level of illumination can be varied to alter the aversiveness of the environment.

-

Procedure:

-

Two unfamiliar male rats are placed in the arena together for a set period (e.g., 10 minutes).

-

Their social behaviors, such as sniffing, grooming, following, and aggressive postures, are scored by a trained observer.

-

-

Data Analysis: Anxiolytic drugs are expected to increase the total time spent in active social interaction, particularly under aversive conditions (e.g., bright lighting, unfamiliar arena).

Pharmacokinetics and Metabolism

Information regarding the pharmacokinetics and metabolism of this compound is not extensively available in the public domain based on the conducted searches. Further investigation into these parameters would be crucial for the continued development of this compound.

Conclusion

This compound demonstrates a compelling profile as a potent and selective anxiolytic agent with a potentially superior side-effect profile to conventional full benzodiazepine receptor agonists. Its efficacy across multiple, diverse animal models of anxiety, coupled with its reduced impact on motor coordination and potentiation of CNS depressants, positions it as a promising candidate for further investigation and development for the treatment of anxiety disorders in humans. The partial agonist mechanism at the benzodiazepine receptor appears to be key to its favorable pharmacological profile. Further studies are warranted to fully elucidate its pharmacokinetic properties and to translate these promising preclinical findings into the clinical setting.

References

The Anticonvulsant Profile of Y-23684: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Y-23684 is a novel nonbenzodiazepine compound that has demonstrated notable anticonvulsant and anxiolytic properties in preclinical studies. Structurally distinct from classical benzodiazepines, it acts as a partial agonist at the benzodiazepine (B76468) receptor (BZR) on the GABA-A receptor complex.[1][2] This technical guide provides an in-depth overview of the anticonvulsant effects of this compound, compiling available quantitative data, detailing experimental methodologies, and illustrating key pathways and workflows. Its favorable preclinical profile, characterized by potent anticonvulsant and anxiolytic activity with a reduced side-effect liability compared to full agonists like diazepam, marks it as a compound of significant interest for the development of new therapeutic agents for epilepsy and anxiety disorders.[1][2]

Core Anticonvulsant Data

The anticonvulsant efficacy of this compound has been evaluated in several rodent models of seizures. The compound exhibits a variable potency depending on the convulsant stimulus, a characteristic that distinguishes it from full benzodiazepine agonists.[1][2]

| Parameter | Species | Seizure Model | ED₅₀ (mg/kg) | 95% Confidence Interval | Administration Route |

| Anticonvulsant Activity | Rat | Bicuculline-induced Seizures | 1.3[1][2] | Not Reported | Not Reported |

| Mouse | Bicuculline-induced Seizures | 1.2[1][2] | Not Reported | Not Reported | |

| Rat | Pentylenetetrazol (PTZ)-induced Seizures | Data Not Available | - | - | |

| Mouse | Pentylenetetrazol (PTZ)-induced Seizures | Data Not Available | - | - | |

| Rat | Maximal Electroshock (MES) | Data Not Available | - | - | |

| Mouse | Maximal Electroshock (MES) | Data Not Available | - | - | |

| Receptor Binding Affinity | Rat | Benzodiazepine Receptor (BZR) | Ki = 41 nM[1][2] | - | In vitro |

Mechanism of Action: Partial Agonism at the GABA-A Receptor

This compound exerts its anticonvulsant effects through its interaction with the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. Specifically, it acts as a partial agonist at the benzodiazepine binding site, which is located at the interface of the α and γ subunits of the GABA-A receptor.[3][4]

As a partial agonist, this compound enhances the effect of GABA, but to a lesser degree than full agonists like diazepam. This results in an increased influx of chloride ions upon GABA binding, leading to hyperpolarization of the neuronal membrane and a reduction in neuronal excitability. The partial nature of its agonism is thought to contribute to its improved side-effect profile, particularly the reduced sedative and motor-impairing effects.[1][2]

Caption: GABA-A receptor signaling pathway with this compound modulation.

Experimental Protocols

Detailed experimental protocols for the preclinical evaluation of this compound are not fully available in the public domain. However, based on standard pharmacological screening procedures, the following methodologies are likely to have been employed.

Anticonvulsant Activity Screening

-

Animals: Male Wistar rats and male ddy mice were likely used for these studies.

-

Drug Administration: this compound was likely suspended in a vehicle such as 0.5% carboxymethyl cellulose (B213188) and administered orally (p.o.) or intraperitoneally (i.p.).

-

Bicuculline-Induced Seizures: A lethal dose of bicuculline (B1666979) (e.g., 0.7 mg/kg, i.v. for rats) is administered a set time after this compound administration. The dose of this compound that protects 50% of the animals from tonic-clonic seizures (ED₅₀) is then calculated.

-

Pentylenetetrazol (PTZ)-Induced Seizures: A convulsive dose of PTZ (e.g., 85 mg/kg, s.c. for mice) is administered. The ability of this compound to prevent or delay the onset of clonic and tonic seizures is assessed, and the ED₅₀ is determined.

-

Maximal Electroshock (MES) Seizure Test: A supramaximal electrical stimulus (e.g., 50 mA for 0.2 s in mice) is delivered via corneal or ear-clip electrodes. The endpoint is the prevention of the tonic hindlimb extension phase of the seizure. The ED₅₀ is calculated as the dose that protects 50% of animals.

Assessment of Motor Impairment

-

Rotarod Test: To assess motor coordination, animals are placed on a rotating rod (e.g., accelerating from 4 to 40 rpm over 5 minutes). The latency to fall from the rod is recorded. The dose of this compound that causes 50% of the animals to fail the test (TD₅₀) is determined. Studies indicate that the motor impairment caused by this compound is much weaker than that of diazepam.[1]

Caption: Generalized workflow for in vivo anticonvulsant screening.

Pharmacokinetic Profile

Conclusion

This compound is a promising anticonvulsant agent with a distinct pharmacological profile as a partial agonist at the benzodiazepine receptor. Its potent efficacy against chemically-induced seizures, coupled with a reduced liability for motor impairment compared to full agonists, underscores its potential as a safer therapeutic alternative. While the available data are compelling, a more complete understanding of its activity in a broader range of seizure models, its detailed pharmacokinetic properties, and its interaction with specific GABA-A receptor subtypes is necessary to fully delineate its therapeutic promise. The information compiled in this guide serves as a foundational resource for researchers and drug development professionals interested in the further exploration of this compound and similar next-generation neuromodulatory compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. The pharmacological properties of this compound, a benzodiazepine receptor partial agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. GABAA receptors: structure, function, pharmacology, and related disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 4. GABAA receptor - Wikipedia [en.wikipedia.org]

The Core Pharmacodynamics of Y-23684: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Y-23684 is a novel pharmacological agent identified as a partial agonist of the benzodiazepine (B76468) receptor (BZR). Its pharmacodynamic profile suggests a potent and selective anxiolytic with a reduced side-effect profile compared to full BZR agonists like diazepam. This document provides a comprehensive overview of the core pharmacodynamics of this compound, presenting quantitative data, detailed experimental methodologies, and a visualization of its mechanism of action.

Mechanism of Action: Benzodiazepine Receptor Partial Agonism

This compound exerts its pharmacological effects by acting as a partial agonist at the benzodiazepine binding site of the gamma-aminobutyric acid type A (GABA-A) receptor. Unlike full agonists which elicit a maximal response, partial agonists produce a submaximal response, even at saturating concentrations. This property is believed to contribute to this compound's favorable side-effect profile.

As a positive allosteric modulator, this compound enhances the effect of the endogenous neurotransmitter GABA. The binding of this compound to the BZR induces a conformational change in the GABA-A receptor, increasing the frequency of chloride (Cl-) channel opening in the presence of GABA.[1] This leads to an influx of chloride ions, hyperpolarization of the neuronal membrane, and ultimately, a reduction in neuronal excitability.[2][3]

Signaling Pathway

Quantitative Pharmacodynamic Data

The following tables summarize the key quantitative data for this compound, with diazepam included for comparative purposes.

Table 1: Benzodiazepine Receptor Binding Affinity

| Compound | Ki (nM) |

| This compound | 41[4] |

| Diazepam | 5.8[4] |

Ki (inhibitor constant) is a measure of binding affinity. A lower Ki value indicates a higher binding affinity.

Table 2: In Vivo Anticonvulsant Activity

| Compound | Convulsant | Species | ED50 (mg/kg) |

| This compound | Bicuculline | Rat | 1.3[4] |

| This compound | Bicuculline | Mouse | 1.2[4] |

| This compound | Pentylenetetrazol | - | - |

| This compound | Maximal Electrical Shock (MES) | - | - |

ED50 (median effective dose) is the dose that produces a therapeutic effect in 50% of the population.[5][6][7][8] Note: Specific ED50 values for this compound against pentylenetetrazol and MES were not available in the cited literature, though variability in potency was noted.[4]

Table 3: Anxiolytic Activity in Rodent Models

| Test | Species | This compound Effect | Comparison with Diazepam |

| Geller-Seifter Conflict Test | Rat | Antipunishment action | 2-4 times lower dose than diazepam[4] |

| Water-Lick Conflict Test | Rat | Antipunishment action | 2-4 times lower dose than diazepam[4] |

| Social Interaction Test | Rat | Efficacious anxiolytic | Ten-fold more potent[4] |

| Elevated Plus-Maze Test | Rat | Efficacious anxiolytic | Ten-fold more potent[4] |

| Light/Dark Box Test | Mouse | Efficacious anxiolytic | Two-fold less potent[4] |

Table 4: Side-Effect Profile

| Test | Measure | This compound Effect | Comparison with Diazepam |

| Rotarod Test | Motor Coordination | Weaker impairment | Much weaker than diazepam[4] |

| - | Potentiation of CNS Depressants (Ethanol, Hexobarbitone) | Weaker potentiation | Much weaker than diazepam[4] |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound's pharmacodynamics.

Benzodiazepine Receptor Binding Assay

Objective: To determine the in vitro binding affinity (Ki) of this compound for the benzodiazepine receptor.

Workflow:

Methodology:

-

Membrane Preparation: Whole rat brains (excluding cerebellum and pons-medulla) are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). The homogenate is centrifuged, and the resulting pellet is washed and resuspended in fresh buffer to obtain a final protein concentration of approximately 1-2 mg/mL.[9][10]

-

Binding Assay: The assay is performed in a total volume of 0.5 mL containing the membrane preparation, a fixed concentration of a radiolabeled BZR ligand (e.g., [3H]flunitrazepam), and varying concentrations of the test compound (this compound or diazepam).[9][11]

-

Incubation: The mixture is incubated at a specific temperature (e.g., 0-4°C or 30°C) for a sufficient time to reach equilibrium (e.g., 30-60 minutes).[9][10]

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters. The filters are then washed with ice-cold buffer to remove unbound radioactivity.

-

Quantification: The radioactivity trapped on the filters is quantified using liquid scintillation counting.

-

Data Analysis: Non-specific binding is determined in the presence of a high concentration of an unlabeled BZR ligand (e.g., 10 µM diazepam). Specific binding is calculated by subtracting non-specific binding from total binding. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.[11]

In Vivo Behavioral Assays

Objective: To assess the anxiolytic-like effects of this compound.[12]

Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated above the floor.[13][14]

Procedure:

-

Rats are administered this compound or vehicle intraperitoneally.

-

After a set pre-treatment time (e.g., 30 minutes), the rat is placed in the center of the maze, facing an open arm.[15]

-

The animal is allowed to explore the maze for a 5-minute period.[15]

-

Behavior is recorded by an overhead video camera and analyzed for parameters such as the percentage of time spent in the open arms and the number of entries into the open arms. An increase in these parameters is indicative of an anxiolytic effect.[13]

Objective: To evaluate the anxiolytic-like properties of this compound.

Apparatus: A rectangular box divided into a small, dark compartment and a large, brightly illuminated compartment, with an opening connecting the two.[16][17][18]

Procedure:

-

Mice are administered this compound or vehicle.

-

After the pre-treatment period, the mouse is placed in the center of the brightly lit compartment.[18][19]

-

The animal's movement between the two compartments is recorded for a period of 5-10 minutes.[16]

-

Anxiolytic activity is indicated by an increase in the time spent in the light compartment and the number of transitions between the two compartments.[17]

Objective: To assess the anti-punishment (anxiolytic) effects of this compound.

Apparatus: An operant conditioning chamber equipped with a lever and a device for delivering a reward (e.g., food pellet or water) and an aversive stimulus (e.g., mild foot shock).[20][21][22]

Procedure:

-

Rats are trained to press a lever for a reward.

-

During the test, periods of non-punished reward availability are alternated with periods where lever pressing is rewarded but also accompanied by a mild foot shock.

-

This compound or vehicle is administered prior to the test session.

-

An anxiolytic effect is indicated by an increase in the rate of responding during the punished periods.[20]

Conclusion

The pharmacodynamic profile of this compound demonstrates its action as a partial agonist at the benzodiazepine receptor. Its high binding affinity, coupled with potent anxiolytic effects across multiple preclinical models and a reduced liability for motor impairment, distinguishes it from full agonists like diazepam. These characteristics suggest that this compound holds promise as a selective anxiolytic agent with a potentially improved therapeutic window. Further investigation into its clinical efficacy and safety is warranted.

References

- 1. GABA Receptor Positive Allosteric Modulators - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. What are GABAA receptor positive allosteric modulators and how do they work? [synapse.patsnap.com]

- 3. GABAA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]

- 4. The pharmacological properties of this compound, a benzodiazepine receptor partial agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ED50 values: Significance and symbolism [wisdomlib.org]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. Correlation analysis between anticonvulsant ED50 values of antiepileptic drugs in mice and rats and their therapeutic doses and plasma levels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. medchemexpress.com [medchemexpress.com]

- 13. iacuc.ucsf.edu [iacuc.ucsf.edu]

- 14. researchgate.net [researchgate.net]

- 15. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Light-Dark transition/preference test (mice) | Protocols | Zantiks [zantiks.com]

- 17. Light/dark Transition Test for Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Light/Dark Transition Test to Assess Anxiety-like Behavior in Mice [bio-protocol.org]

- 19. Light/Dark Transition Test to Assess Anxiety-like Behavior in Mice [en.bio-protocol.org]

- 20. Geller Seifter test [panlab.com]

- 21. maze.conductscience.com [maze.conductscience.com]

- 22. The Geller-Seifter conflict paradigm with incremental shock - PubMed [pubmed.ncbi.nlm.nih.gov]

Preclinical Profile of Y-23684: A Novel Anxiolytic Agent

A Technical Overview for Drug Development Professionals

This technical guide provides an in-depth summary of the preclinical research findings for Y-23684, a novel benzodiazepine (B76468) receptor (BZR) partial agonist. The data presented herein highlights its potential as a potent and selective anxiolytic agent with a favorable side-effect profile compared to conventional BZR full agonists like diazepam. This document is intended for researchers, scientists, and professionals involved in the drug development process, offering a consolidated resource of quantitative data, experimental methodologies, and relevant biological pathways.

Core Pharmacological Data

The preclinical evaluation of this compound has demonstrated its high and selective affinity for the benzodiazepine receptor, coupled with a distinct pharmacological profile characterized by potent anxiolytic effects and reduced sedative and motor-impairing liabilities.

Receptor Binding Affinity

This compound exhibits a high affinity for the benzodiazepine receptor, though with a lower affinity than the full agonist diazepam. This is a key characteristic of its partial agonist profile.

| Compound | Ki (nM) |

| This compound | 41 |

| Diazepam | 5.8 |

In Vivo Efficacy: Anticonvulsant and Anxiolytic Activity

The anticonvulsant and anxiolytic properties of this compound have been assessed in various rodent models. The compound has shown potent activity, with its efficacy being dependent on the specific convulsant or anxiety paradigm used.

Anticonvulsant Activity

This compound demonstrated a potent protective effect against bicuculline-induced convulsions in both rats and mice.[1]

| Species | Convulsant | ED₅₀ (mg/kg) |

| Rat | Bicuculline (B1666979) | 1.3 |

| Mouse | Bicuculline | 1.2 |